molecular formula C17H30N2 B1226189 N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine

N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine

Cat. No. B1226189
M. Wt: 262.4 g/mol
InChI Key: RSNBIESXEKYLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine is a N-alkylpyrrolidine.

Scientific Research Applications

Modulation of Sensorimotor Cerebral Cortex Activity

Amantadine, a dopamine releaser, modulates the activity of sensorimotor cerebral cortex neurons, impacting baseline and evoked neuronal activity. This modulation is essential for stabilizing neuronal responses and conditioned movements in animals, suggesting a potential role in neurological research and therapy (Storozhuk & Zinyuk, 2007).

Antiviral Activity against Influenza A Virus

Amantadine derivatives, such as N-Dialkylaminoethyl substituted compounds, exhibit potent antiviral activity against influenza A virus. These compounds, including novel 3-(2-adamantyl)pyrrolidines, demonstrate greater efficacy than amantadine itself, highlighting their potential in antiviral research (Stamatiou et al., 2001).

5-HT2 Receptor Antagonism

Certain 1-adamantanecarboxamides, such as Y-39241, have shown high affinity and selectivity for 5-HT2 receptors. These compounds demonstrate potent anti-platelet effects both in vitro and in vivo, suggesting their utility in cardiovascular and neurological research (Fujio et al., 2000).

Enhanced Antiviral Efficacy of Rimantadine Analogues

Heterocyclic rimantadine analogues, such as pyrrolidines and azetidines, display significant antiviral activity against influenza A. These analogues, particularly pyrrolidine 3, are more effective than traditional amantadine and rimantadine, offering insights into the development of more effective antiviral agents (Zoidis et al., 2003).

properties

Product Name

N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

N-[2-(1-methylpyrrolidin-2-yl)ethyl]adamantan-2-amine

InChI

InChI=1S/C17H30N2/c1-19-6-2-3-16(19)4-5-18-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-18H,2-11H2,1H3

InChI Key

RSNBIESXEKYLMW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCNC2C3CC4CC(C3)CC2C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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